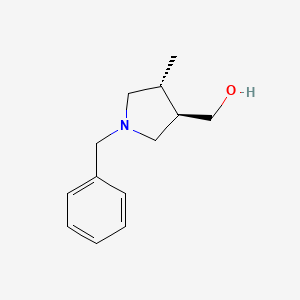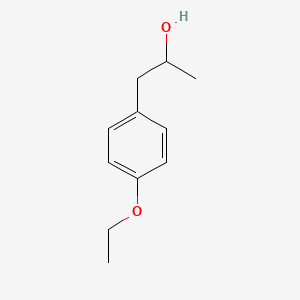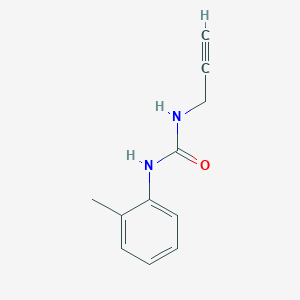
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a prop-2-yn-1-yl group and an o-tolyl group attached to the urea moiety
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea typically involves the reaction of o-toluidine with propargyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{o-Toluidine} + \text{Propargyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biochemical pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-3-phenylurea: Similar in structure but with a phenyl group instead of an o-tolyl group. This compound may exhibit different chemical and biological properties.
1-(Prop-2-yn-1-yl)-3-(m-tolyl)urea: Similar but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.
1-(Prop-2-yn-1-yl)-3-(p-tolyl)urea: Similar but with a para-tolyl group. The para position may lead to different steric and electronic effects.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3,(H2,12,13,14) |
InChI-Schlüssel |
YZZPVWOCFZLLGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


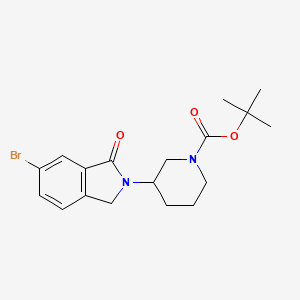
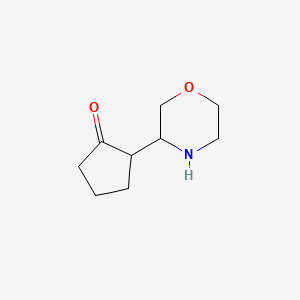

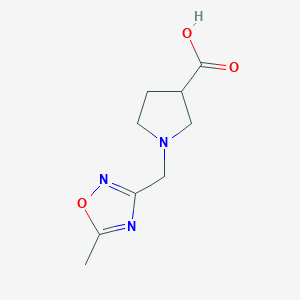

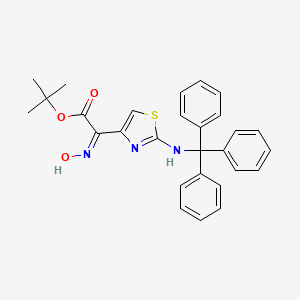
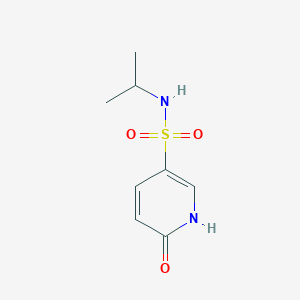
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
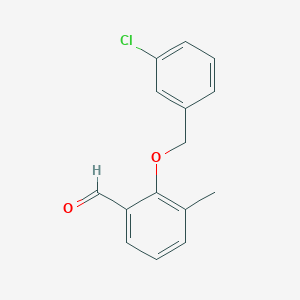
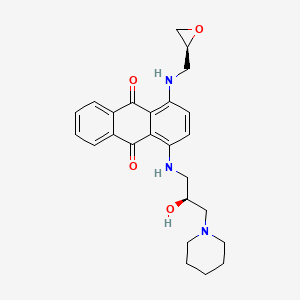
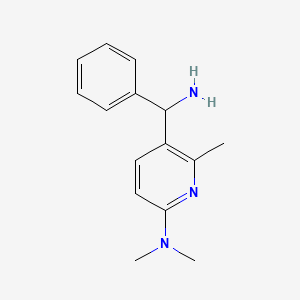
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
